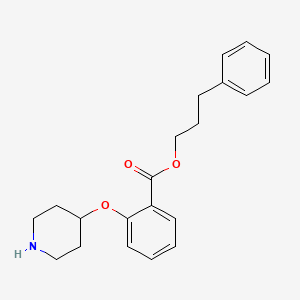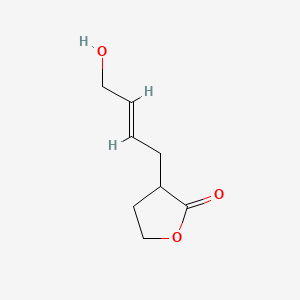
(E)-3-(4-Hydroxybut-2-en-1-yl)dihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-Hydroxybut-2-en-1-yl)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and are often used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both furan and hydroxybutenyl groups in its structure suggests potential reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Hydroxybut-2-en-1-yl)dihydrofuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of a furan derivative with a suitable hydroxybutenyl precursor under acidic or basic conditions. The reaction conditions typically include:
Temperature: Moderate temperatures (20-80°C) are often used.
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Solvents: Common solvents include ethanol, methanol, or water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(4-Hydroxybut-2-en-1-yl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the butenyl group can be reduced to form a saturated butyl group.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of (E)-3-(4-Oxobut-2-en-1-yl)dihydrofuran-2(3H)-one.
Reduction: Formation of (E)-3-(4-Hydroxybutyl)dihydrofuran-2(3H)-one.
Substitution: Formation of (E)-3-(4-Halobut-2-en-1-yl)dihydrofuran-2(3H)-one.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-3-(4-Hydroxybut-2-en-1-yl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and furan groups can participate in hydrogen bonding and π-π interactions, respectively, which may influence its binding affinity and activity. The compound may also undergo metabolic transformations that modulate its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2(3H)-one: A simpler furan derivative with similar reactivity.
3-Hydroxybut-2-en-1-yl derivatives: Compounds with similar hydroxybutenyl groups.
Dihydrofuran derivatives: Compounds with similar dihydrofuran structures.
Uniqueness
(E)-3-(4-Hydroxybut-2-en-1-yl)dihydrofuran-2(3H)-one is unique due to the combination of its furan and hydroxybutenyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H12O3 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
3-[(E)-4-hydroxybut-2-enyl]oxolan-2-one |
InChI |
InChI=1S/C8H12O3/c9-5-2-1-3-7-4-6-11-8(7)10/h1-2,7,9H,3-6H2/b2-1+ |
InChI-Schlüssel |
WFLBQENOKNRNDF-OWOJBTEDSA-N |
Isomerische SMILES |
C1COC(=O)C1C/C=C/CO |
Kanonische SMILES |
C1COC(=O)C1CC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,6S,9S,18S,21S,24S,30S,33S)-30-ethyl-33-[(Z,1R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13862793.png)
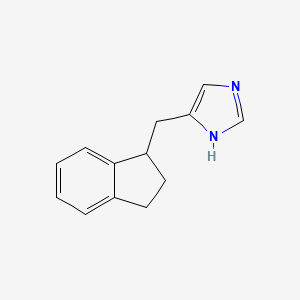
![(1-Azabicyclo[2.2.2]oct-3-yl)-3-o-Tolylsulphonylurea](/img/structure/B13862801.png)


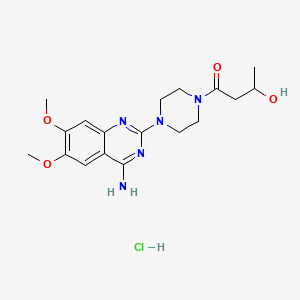
![tert-butyl N-[3-(butylamino)cyclohexyl]carbamate](/img/structure/B13862829.png)
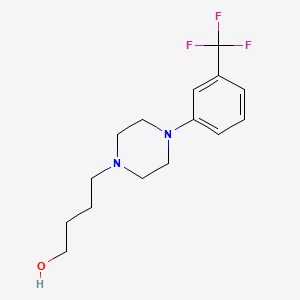
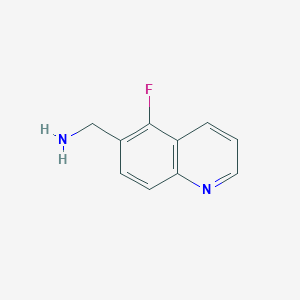
![[4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13862838.png)
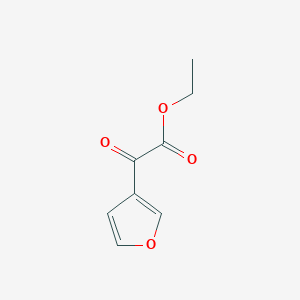
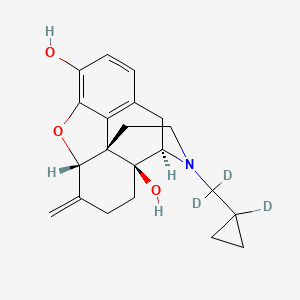
![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/structure/B13862854.png)
